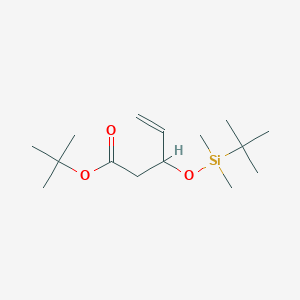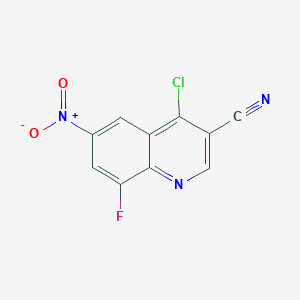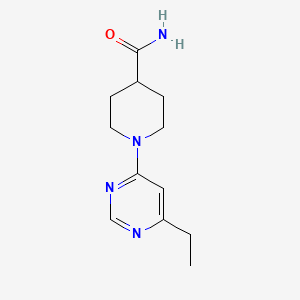
tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate: is an organic compound that features both a tert-butyl ester and a tert-butyldimethylsilyloxy group. This compound is often used in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate typically involves the reaction of a suitable pent-4-enoate precursor with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate can undergo oxidation reactions to form corresponding epoxides or alcohols.
Reduction: The compound can be reduced to form various saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyldimethylsilyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like lithium aluminum hydride (LiAlH4) or Grignard reagents.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate is widely used as a protecting group for alcohols and amines in organic synthesis. It is also employed in the synthesis of complex natural products and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and reactivity. It is also involved in the synthesis of bioactive molecules and drug candidates .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its unique properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate involves its ability to act as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. This allows for selective reactions to occur at other sites within the molecule .
Comparison with Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Comparison: While all these compounds contain the tert-butyldimethylsilyloxy group, tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate is unique due to its pent-4-enoate structure, which provides additional reactivity and versatility in synthetic applications. The presence of the double bond in the pent-4-enoate moiety allows for further functionalization and modification, making it a valuable intermediate in complex organic syntheses .
Properties
Molecular Formula |
C15H30O3Si |
|---|---|
Molecular Weight |
286.48 g/mol |
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxypent-4-enoate |
InChI |
InChI=1S/C15H30O3Si/c1-10-12(11-13(16)17-14(2,3)4)18-19(8,9)15(5,6)7/h10,12H,1,11H2,2-9H3 |
InChI Key |
GUHUYWYVRXXWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12224800.png)
![2-(Cyclopentylsulfanyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12224814.png)
![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]acetamide](/img/structure/B12224818.png)
![1-(cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12224824.png)

![2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12224831.png)
![5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d] pyrimidine](/img/structure/B12224838.png)
![2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine](/img/structure/B12224847.png)

![5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12224865.png)

![4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12224874.png)
![4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12224881.png)
